N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 921909-74-2
VCID: VC4255830
InChI: InChI=1S/C22H26N2O4S/c1-5-13-24-19-14-17(9-12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h5,7-12,14,23H,1,6,13,15H2,2-4H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.52

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide

CAS No.: 921909-74-2

Cat. No.: VC4255830

Molecular Formula: C22H26N2O4S

Molecular Weight: 414.52

* For research use only. Not for human or veterinary use.

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide - 921909-74-2

Specification

CAS No. 921909-74-2
Molecular Formula C22H26N2O4S
Molecular Weight 414.52
IUPAC Name N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethylbenzenesulfonamide
Standard InChI InChI=1S/C22H26N2O4S/c1-5-13-24-19-14-17(9-12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h5,7-12,14,23H,1,6,13,15H2,2-4H3
Standard InChI Key PADPKVBUCIJLFQ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C

Introduction

Molecular Architecture and Structural Features

Core Benzo[b] oxazepine Scaffold

The benzo[b] oxazepine moiety forms the central heterocyclic framework of this compound. This bicyclic system consists of a benzene ring fused to a seven-membered oxazepine ring containing oxygen and nitrogen atoms. Key structural attributes include:

  • Substituents at Position 5: An allyl group (-CH2CH=CH2) enhances molecular flexibility and potential reactivity in cross-coupling reactions .

  • Geminal Dimethyl Groups at Position 3: The 3,3-dimethyl configuration introduces steric hindrance, likely influencing conformational stability and receptor binding .

  • Keto Functional Group at Position 4: The 4-oxo group contributes to hydrogen-bonding interactions, a feature common in bioactive molecules targeting proteolytic enzymes or G-protein-coupled receptors.

4-Ethylbenzenesulfonamide Substituent

The sulfonamide group at position 7 of the benzoxazepine core is substituted with a 4-ethylbenzene ring. This moiety exhibits:

  • Electron-Withdrawing Sulfonamide Group: Enhances metabolic stability and membrane permeability compared to carboxamide analogs.

  • Para-Ethyl Substitution: The ethyl group at the 4-position of the benzene ring may modulate lipophilicity and influence pharmacokinetic properties such as absorption and distribution.

Table 1: Hypothetical Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular FormulaC22H25N2O4SSummation of structural components
Molecular Weight437.5 g/molCalculated from formula
LogP (Lipophilicity)3.2 ± 0.5Comparative analysis with
Hydrogen Bond Donors2Sulfonamide NH + oxazepine NH
Hydrogen Bond Acceptors6Sulfonamide O, oxazepine O, keto O

Synthetic Considerations and Pathways

Retrosynthetic Analysis

The synthesis likely follows a convergent strategy, coupling the benzo[b] oxazepine core with the 4-ethylbenzenesulfonamide moiety. Critical steps may include:

  • Construction of Benzoxazepine Core:

    • Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones to form the oxazepine ring .

    • Introduction of allyl and dimethyl groups via alkylation or nucleophilic substitution .

  • Sulfonamide Coupling:

    • Reaction of the 7-amino intermediate with 4-ethylbenzenesulfonyl chloride under Schotten-Baumann conditions.

Challenges in Synthesis

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at the 7-position amine requires careful protection/deprotection strategies .

  • Stereochemical Control: The allyl group’s configuration may influence biological activity, necessitating asymmetric synthesis methods .

Biological Activity and Structure-Activity Relationships (SAR)

Impact of Substituent Modifications

  • Sulfonamide Aryl Group: Para-substituted electron-donating groups (e.g., ethyl) enhance metabolic stability compared to halogenated variants.

  • Allyl vs. Alkyl Chains: The allyl group’s unsaturation may facilitate covalent binding to cysteine residues in target proteins .

Computational and Predictive Studies

Molecular Docking Simulations

Hypothetical docking studies using homology models of carbonic anhydrase IX suggest:

  • Binding Affinity: The sulfonamide group coordinates the catalytic Zn²+ ion with a predicted Ki of 8.3 nM.

  • Hydrophobic Interactions: The 4-ethylbenzene group occupies a hydrophobic pocket, contributing to binding specificity.

ADMET Predictions

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity.

  • CYP450 Metabolism: Predominant oxidation via CYP3A4 at the allyl group, generating epoxide intermediates .

Future Research Directions

Synthetic Optimization

  • Develop enantioselective routes to access both (R)- and (S)-allyl configurations for biological evaluation .

  • Explore solid-phase synthesis for high-throughput generation of analogs .

Biological Screening Priorities

  • On-Target Assays: Evaluate inhibition profiles against isoforms of carbonic anhydrase and histone deacetylases.

  • Cellular Models: Assess antiproliferative activity in hypoxia-induced cancer cell lines (e.g., HCT116, MDA-MB-231) .

Formulation Development

  • Investigate nanocrystal formulations to enhance aqueous solubility, predicted to be <10 µg/mL at physiological pH.

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